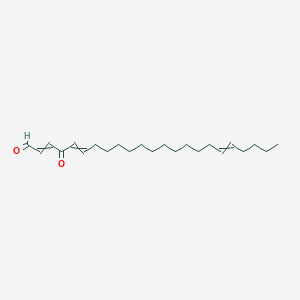
4-Oxotricosa-2,5,18-trienal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxotricosa-2,5,18-trienal is an organic compound characterized by a long carbon chain with multiple double bonds and a terminal aldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxotricosa-2,5,18-trienal typically involves multi-step organic reactions. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene. This is followed by selective oxidation to introduce the aldehyde group at the terminal position. The reaction conditions often require the use of strong bases like sodium hydride and solvents such as tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve large-scale Wittig reactions or other olefination techniques. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification methods like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Oxotricosa-2,5,18-trienal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The double bonds in the carbon chain can participate in electrophilic addition reactions, where halogens or other substituents are added.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products:
Oxidation: 4-Oxotricosa-2,5,18-trienoic acid.
Reduction: 4-Hydroxytricosa-2,5,18-trienal.
Substitution: 4-Bromo-4-oxotricosa-2,5,18-trienal.
Wissenschaftliche Forschungsanwendungen
4-Oxotricosa-2,5,18-trienal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Oxotricosa-2,5,18-trienal depends on its interaction with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The double bonds in the carbon chain may also participate in redox reactions, affecting cellular processes.
Molecular Targets and Pathways:
Proteins: Covalent modification of amino acid residues.
Enzymes: Inhibition or activation through binding to active sites.
Pathways: Involvement in oxidative stress and inflammatory pathways.
Vergleich Mit ähnlichen Verbindungen
4-Oxotricosa-2,5,18-trienal can be compared with other long-chain aldehydes and polyunsaturated compounds:
Similar Compounds: 4-Oxotetracosa-2,5,18-trienal, 4-Oxopentacosa-2,5,18-trienal.
Eigenschaften
CAS-Nummer |
138274-48-3 |
|---|---|
Molekularformel |
C23H38O2 |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
4-oxotricosa-2,5,18-trienal |
InChI |
InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(25)21-19-22-24/h5-6,18-22H,2-4,7-17H2,1H3 |
InChI-Schlüssel |
HMXIKGLJTMHOQU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=CCCCCCCCCCCCC=CC(=O)C=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



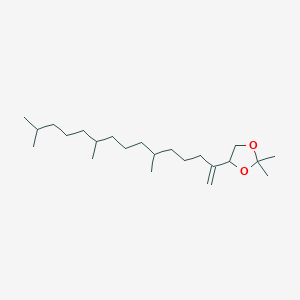
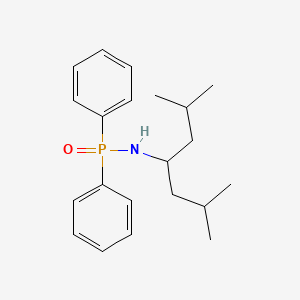


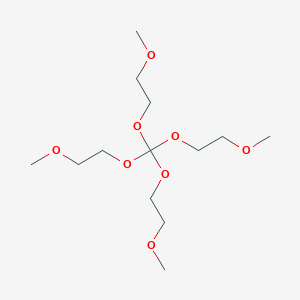

![4-(Decyloxy)-N-[4-(2,4-dihydroxy-5-methylbenzoyl)phenyl]benzamide](/img/structure/B14281029.png)
![11H-Benzo[b]fluoren-11-one, 4,5,9,10-tetramethoxy-2-methyl-](/img/structure/B14281030.png)
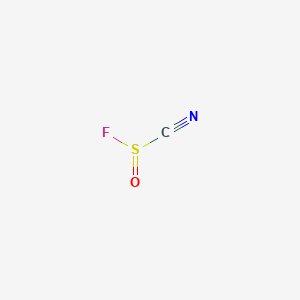
![(2,3-Dimethylbutan-2-YL)[(ethylsulfanyl)methoxy]dimethylsilane](/img/structure/B14281057.png)

![1,9-Bis[4-(diethylamino)phenyl]nona-1,3,6,8-tetraen-5-one](/img/structure/B14281060.png)
![1-Ethylidene-6,6-dimethyl-4,8-dioxaspiro[2.5]octane](/img/structure/B14281067.png)
